2,2,7-Trimethyl-3-oxaindane-4-ylamine
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Overview
Description
2,2,7-Trimethyl-3-oxaindane-4-ylamine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is characterized by the presence of a 3-oxaindane ring system substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-3-oxaindane-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7-trimethyl-3-oxaindane with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired amine product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethyl-3-oxaindane-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and nitroso derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,7-Trimethyl-3-oxaindane-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7-Trimethyl-3-oxaindane-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,7-Trimethyl-3-oxaindane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2,7-Trimethyl-3-oxaindane-4-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
2,2,7-Trimethyl-3-oxaindane-4-carboxylic acid: Features a carboxyl group, which significantly alters its chemical behavior compared to the amine derivative.
Uniqueness
2,2,7-Trimethyl-3-oxaindane-4-ylamine is unique due to the presence of both the 3-oxaindane ring system and the amine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,4-trimethyl-3H-1-benzofuran-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-5-9(12)10-8(7)6-11(2,3)13-10/h4-5H,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDAYCNXKJDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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